Ethylvanillin acetate chemical structure and properties
Ethylvanillin acetate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and safety information for ethylvanillin acetate, a significant compound in the flavor and fragrance industry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Identifiers
Ethylvanillin acetate, systematically known as 4-acetoxy-3-ethoxybenzaldehyde, is the acetate ester of ethylvanillin. The core structure consists of a benzene ring substituted with an aldehyde group, an ethoxy group, and an acetoxy group.
Table 1: Chemical Identification
| Identifier | Value | Source(s) |
| IUPAC Name | 4-acetoxy-3-ethoxybenzaldehyde | [1] |
| CAS Number | 72207-94-4 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂O₄ | [2][4][5] |
| Molecular Weight | 208.21 g/mol | [2][4][5] |
| SMILES String | O=CC1=CC=C(OC(C)=O)C(OCC)=C1 | [4][5] |
| Alternate SMILES | CCOc1c(OC(=O)C)ccc(C=O)c1 | [3] |
Physicochemical Properties
Ethylvanillin acetate is a white to light yellow solid at room temperature.[4] It is known for its characteristic vanilla-like aroma.[1] A summary of its key physical and chemical properties is presented below.
Table 2: Physicochemical Properties of Ethylvanillin Acetate
| Property | Value | Source(s) |
| Appearance | White to light yellow solid/powder | [4] |
| Boiling Point | 303.00 to 305.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 269.00 °F (131.67 °C) (TCC) | [1] |
| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [1] |
| Solubility | In Vitro: Soluble in DMSO (≥ 250 mg/mL)[4], alcohol.[1] Water: 986.4 mg/L @ 25 °C (estimated).[1] | [1][4][6] |
| Purity | 99.65% - 99.7% | [3][5] |
Synthesis and Logic Pathway
Ethylvanillin acetate is synthesized from its precursor, ethylvanillin, through an acetylation reaction. This process involves the esterification of the phenolic hydroxyl group of ethylvanillin with an acetylating agent.
Caption: Synthesis pathway of Ethylvanillin Acetate from Ethylvanillin.
Experimental Protocols
Detailed experimental protocols for the characterization of ethylvanillin acetate are not extensively published in public literature. However, standard methodologies for determining key physicochemical properties and synthesis are described below.
This protocol describes a general method for the acetylation of ethylvanillin.
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Dissolution: Dissolve ethylvanillin in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).
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Addition of Acetylating Agent: Slowly add a molar excess of acetic anhydride or acetyl chloride to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
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Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute acid.
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Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude ethylvanillin acetate by recrystallization or column chromatography to yield the final product.
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Melting Point: Determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
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Boiling Point: Measured using distillation at atmospheric pressure. For small quantities, micro-boiling point determination methods can be employed.
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Solubility: Assessed by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined. For compounds like ethylvanillin acetate, solubility in various organic solvents and water is typically evaluated.
Safety and Hazard Information
Ethylvanillin acetate is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Pictogram | Warning | [2] | |
| Hazard Statements | H302 | Harmful if swallowed. | [2] |
| H317 | May cause an allergic skin reaction. | [2] | |
| H319 | Causes serious eye irritation. | [2][7] | |
| H402 | Harmful to aquatic life. | [7] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [7] |
| P273 | Avoid release to the environment. | [7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [7] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |
Applications
The primary application of ethylvanillin acetate is as a flavorant in the food industry, particularly in chocolate and candy.[4][5][8] Its vanilla-like scent also makes it a valuable component in the fragrance industry. It is the acetate form of ethylvanillin and is used to impart a sweet, creamy, and vanilla-like flavor profile to various products.[4][5][8]
Caption: Key properties and applications of Ethylvanillin Acetate.
References
- 1. Physicochemical and Instrumental Flavor Analysis of Plant-Based Drinks with Plant Powder Additions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ETHYL VANILLIN PROPYLENE GLYCOL ACETAL synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]
- 5. Unraveling the Role of Flavor Structure and Physicochemical Properties in the Binding Phenomenon with Commercial Food Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103467261A - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
